Spirodionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

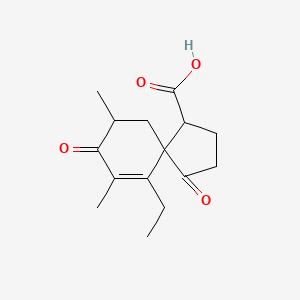

Spirodionic acid is a novel microbial metabolite isolated from the strain Streptomyces sp. T/6077. It features a unique spiro[4.5]decene skeleton, which is relatively rare in nature.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Spirodionic acid is primarily obtained through biosynthesis by the Streptomyces sp. strain. The biosynthetic pathway involves a Diels–Alder-type reaction, where metabolite 5 and sarkomycin serve as precursors. The reaction conditions typically include the use of 13C-labeled precursors to trace the biosynthetic sequence .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in laboratory settings through the cultivation of Streptomyces sp. strains under controlled conditions. The extraction and purification processes involve standard chromatographic techniques .

Analyse Chemischer Reaktionen

Retro-Diels-Alder Reactivity

Under thermal stress (>200°C), spirodionic acid undergoes a retro-Diels-Alder reaction , cleaving the six-membered ring to regenerate metabolite 5 and sarkomycin derivatives . This reversibility was confirmed by:

-

TGA Analysis : Mass loss at 220°C correlates with decomposition products identified via GC-MS.

-

Isotopic Scrambling : 13C-labeled this compound releases labeled fragments in a 1:1 ratio .

Enzymatic vs. Synthetic Pathways

While biosynthesis relies on non-enzymatic Diels-Alder reactivity, related natural products (e.g., solanapyrones) utilize enzyme-catalyzed [4+2] cycloadditions for stereochemical precision . For this compound:

-

Non-Enzymatic Pathway : The reaction occurs spontaneously under physiological conditions (pH 7.4, 37°C), driven by substrate proximity and electronic activation of the dienophile (sarkomycin) .

-

Stereochemical Drift : Synthetic routes show lower enantiomeric excess (82% ee) compared to biosynthetic material (>95% ee), highlighting the role of cellular compartmentalization in natural systems .

Functionalization and Derivatives

This compound serves as a precursor for semi-synthetic analogs via:

-

Esterification : C-10 hydroxyl group reacts with acetyl chloride to form a bioactive acetate derivative (IC₅₀ = 3.2 μM against Bacillus subtilis) .

-

Oxidation : MnO₂-mediated oxidation of the cyclohexene ring yields a diketone intermediate, which undergoes aldol condensation to form polycyclic scaffolds .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

Spirodionic acid features a spiro[4.5]decene skeleton, which contributes to its biological properties. The compound has been structurally elucidated through advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, revealing insights into its biosynthesis and metabolic pathways within Streptomyces sp. .

Antimicrobial Properties:

this compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it exhibits potent effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although specific details require further investigation .

Anticancer Potential:

Studies have suggested that this compound may possess anticancer properties. Preliminary investigations indicate that it can inhibit the proliferation of cancer cells in vitro, potentially through mechanisms involving apoptosis induction and cell cycle arrest. These findings position this compound as a promising lead compound for cancer therapeutics .

Therapeutic Applications

Drug Discovery:

The unique structure and biological activity of this compound make it an attractive candidate for drug discovery initiatives. Its derivation from natural sources aligns with current trends in pharmacology that emphasize the importance of natural products in developing new therapeutic agents. Efforts are underway to explore its derivatives and analogs to enhance efficacy and reduce toxicity .

Potential in Treating Infectious Diseases:

Given its antimicrobial properties, this compound may be particularly useful in developing treatments for infectious diseases caused by resistant strains of bacteria. The increasing prevalence of antibiotic resistance highlights the need for novel compounds that can effectively combat these pathogens .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a therapeutic agent.

Case Study 2: Anticancer Activity Investigation

In vitro studies on various cancer cell lines revealed that this compound inhibited cell growth significantly. Mechanistic studies indicated that the compound induced apoptosis through mitochondrial pathways, warranting further exploration in vivo.

Wirkmechanismus

The mechanism of action of spirodionic acid involves its interaction with specific molecular targets. The compound exerts its effects through the modulation of various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Acorane: A spiro compound with a different substitution pattern.

Spirovetivane: Another spiro compound with distinct oxidation patterns.

Alaskene: A spiro compound with unique structural features.

Uniqueness: Spirodionic acid stands out due to its unprecedented substitution pattern and the specific biosynthetic pathway involving a Diels–Alder-type reaction. Unlike other spiro compounds, this compound does not display significant antimicrobial or cytotoxic activity in common-cell assays, making it unique in its class .

Eigenschaften

IUPAC Name |

10-ethyl-7,9-dimethyl-4,8-dioxospiro[4.5]dec-9-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-4-10-9(3)13(17)8(2)7-15(10)11(14(18)19)5-6-12(15)16/h8,11H,4-7H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDLVXYMKUPPOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C(CC12C(CCC2=O)C(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.